Biochemical Potency Against ERK1 and ERK2
Ravoxertinib hydrochloride (GDC-0994) exhibits biochemical IC50 values of 6.1 nM against ERK1 and 3.1 nM against ERK2 . In comparison, ulixertinib (BVD-523) demonstrates an IC50 of <0.3 nM against ERK2 , while SCH772984 shows IC50 values of 4 nM (ERK1) and 1 nM (ERK2) [1]. Ravoxertinib's biochemical potency (1.1 nM ERK1/0.3 nM ERK2 in alternative assay formats) is approximately 3- to 10-fold less potent than ulixertinib on ERK2 but comparable to or moderately less potent than SCH772984 [2].
| Evidence Dimension | Biochemical IC50 against ERK1 and ERK2 |
|---|---|
| Target Compound Data | ERK1: 6.1 nM; ERK2: 3.1 nM (also reported as 1.1 nM/0.3 nM in alternative assay conditions) |
| Comparator Or Baseline | Ulixertinib: ERK2 <0.3 nM; SCH772984: ERK1 4 nM, ERK2 1 nM; LY3214996: ERK1/2 5 nM |
| Quantified Difference | Ravoxertinib is ~10-fold less potent than ulixertinib on ERK2; comparable to SCH772984 within 2- to 3-fold range |
| Conditions | Biochemical kinase inhibition assays using recombinant ERK1 and ERK2 proteins |
Why This Matters
Biochemical IC50 values inform initial inhibitor concentration ranges for in vitro experiments; researchers must adjust working concentrations based on the specific potency profile of the selected ERK inhibitor.
- [1] Chemical Probes Portal. SCH772984 probe characterization. View Source
- [2] Anjiechem. Ravoxertinib hydrochloride product background. View Source
